

JA397: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of serine/threonine kinases, part of the CMGC group, remains relatively understudied, placing them within the "dark kinome."[2] Recent evidence, however, has begun to illuminate their roles in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility, making them attractive targets for therapeutic intervention. JA397 provides a critical tool for elucidating the biological functions of the TAIRE family and for the development of novel therapeutics. This document provides an in-depth technical overview of JA397's target profile, its broad kinase selectivity, and detailed protocols for the key experiments used in its characterization.

Target Profile and Potency

JA397 demonstrates potent inhibition of the TAIRE family kinases. Its cellular activity has been quantified using the NanoBRET™ Target Engagement Intracellular Kinase Assay, revealing EC50 values in the nanomolar range. A structurally related compound, JA314, serves as a negative control, displaying significantly weaker activity and thus highlighting the specificity of JA397.



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Table 1: Cellular Potency of JA397 against TAIRE Family

Kinases (NanoBRET™ Assav)[1][3]

Target	EC50 (nM) - Intact Cells	EC50 (nM) - Lysed Cells
CDK14	72.1	27.1
CDK15	307	252
CDK16	33.4	39.0
CDK17	21.2	77.2
CDK18	121	172

Table 2: Negative Control JA314 Potency (NanoBRET™

Assav)[1]

Target	EC50 (nM)
CDK16	4165

Kinase Selectivity Profile

The selectivity of **JA397** has been extensively profiled to ensure its utility as a specific probe for the TAIRE family. Initial broad screening against a panel of 340 wild-type kinases at a concentration of 1 μ M was conducted by Reaction Biology. Further focused selectivity screening within the CDK family was performed using the NanoBRETTM assay. These studies confirm that **JA397** is highly selective for the TAIRE family kinases.

Table 3: Kinase Selectivity Screening of JA397[1]



Assay Platform	Number of Kinases Screened	JA397 Concentration	Outcome
Reaction Biology Kinase Panel	340	1 μΜ	Selective for TAIRE family
In-house DSF-Panel	105	Not specified	No significant off- target stabilization
NanoBRET™ CDK Family Panel	Not specified	Not specified	Selective within the CDK family

For cell-based assays, a concentration of up to 1 μ M is recommended to minimize the risk of off-target effects and non-specific cytotoxicity.[2]

Experimental Protocols NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the apparent cellular affinity of a test compound by measuring its ability to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells.

Materials:

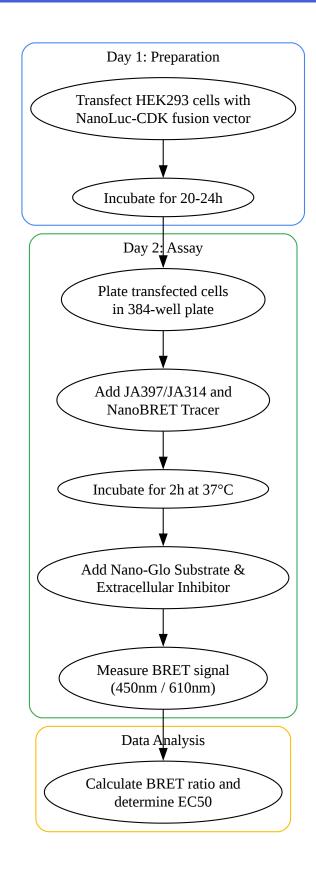
- HEK293 cells[3][4]
- Opti-MEM™ I Reduced Serum Medium
- NanoLuc®-CDK fusion vectors (specific for each TAIRE family member)
- NanoBRET™ Kinase Tracer
- JA397 and JA314 compounds
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 384-well assay plates[3][4]



Protocol:

- Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CDK fusion vector and a cyclin expression vector (if required for kinase activity) using a suitable transfection reagent. Incubate for 20-24 hours to allow for protein expression.[5]
- Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™ to a concentration of 2x10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.
 [5]
- Compound and Tracer Addition: Prepare serial dilutions of JA397 or JA314 in Opti-MEM™.
 Add 2 µL of the compound dilutions to the appropriate wells. Add the NanoBRET™ Tracer at a pre-determined optimal concentration to all wells.
- Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[5]
- Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions. Add 20 µL of this solution to each well.
- Data Acquisition: Read the plate within 20 minutes on a plate reader equipped with filters for measuring donor (450 nm) and acceptor (610 nm) emission.[5] The BRET ratio is calculated as the acceptor emission divided by the donor emission.
- Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.





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Kinase Selectivity Profiling (Reaction Biology HotSpot™ Assay)

This radiometric assay directly measures the enzymatic activity of a large panel of kinases in the presence of the test compound.

Materials:

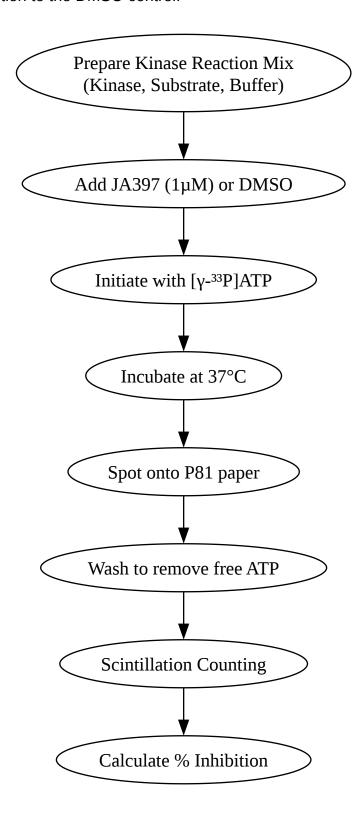
- Purified recombinant kinases (340-kinase panel)
- Kinase-specific substrates
- Reaction buffer
- [y-33P]ATP
- JA397
- P81 phosphocellulose paper
- Scintillation counter

Protocol:

- Reaction Setup: In a 384-well plate, combine the reaction buffer, the specific kinase, its corresponding substrate, and any required cofactors.
- Compound Addition: Add **JA397** to the reaction mixture at a final concentration of 1 μ M. A DMSO vehicle control is run in parallel.
- Reaction Initiation: Initiate the kinase reaction by adding [y-33P]ATP.
- Incubation: Incubate the reaction at 37°C for a predetermined optimal time.
- Reaction Termination and Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [y-33P]ATP is washed away.



- Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from the JA397-treated reaction to the DMSO control.





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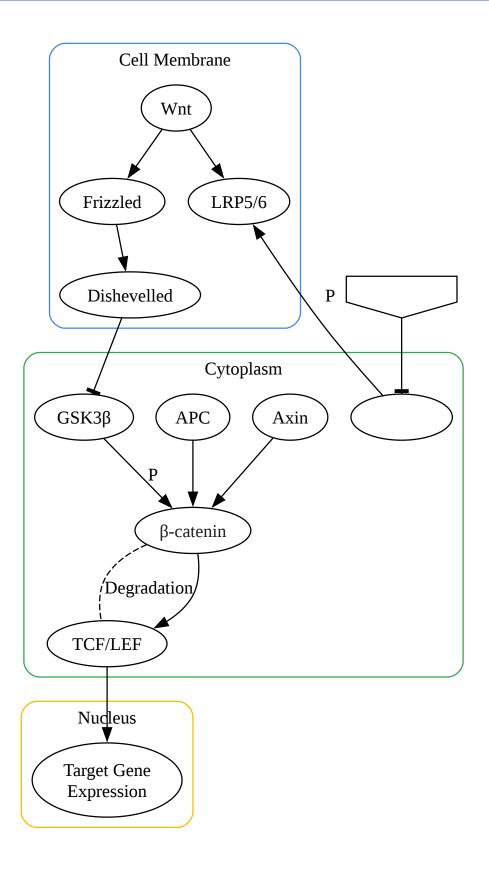
Signaling Pathways and Cellular Effects

The TAIRE family of kinases is implicated in several critical signaling pathways. **JA397**'s ability to inhibit these kinases leads to observable cellular effects, such as cell cycle arrest.

CDK14 and the WNT Signaling Pathway

CDK14 is known to be involved in the WNT signaling pathway, a crucial pathway for embryonic development and tissue homeostasis.



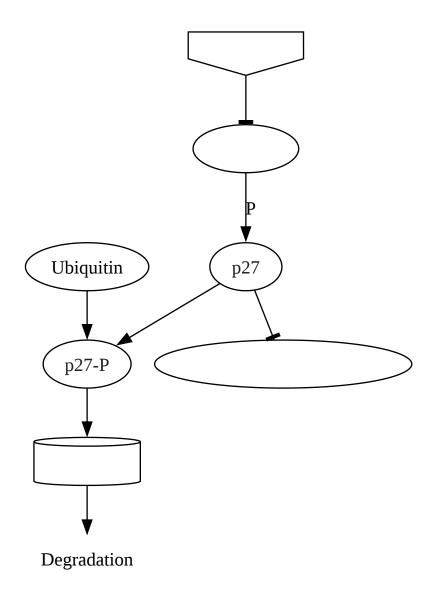


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CDK16 and Cell Cycle Regulation via p27

CDK16 has been shown to influence cell cycle progression through the phosphorylation of the CDK inhibitor p27, leading to its ubiquitination and subsequent degradation.



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Cellular Effect: G2/M Phase Arrest

In cell-based assays, treatment of HCT116 cells with **JA397** at a concentration of 1 μ M for 24 hours resulted in a G2/M phase arrest in the cell cycle, as determined by the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay.[2] This provides evidence of the cellular consequences of inhibiting TAIRE family kinases.



Conclusion

JA397 is a highly potent and selective chemical probe for the TAIRE family of kinases. Its well-characterized target profile and selectivity make it an invaluable tool for dissecting the complex biology of CDK14, CDK15, CDK16, CDK17, and CDK18. The detailed experimental protocols provided herein will enable researchers to effectively utilize **JA397** in their studies to further unravel the roles of these kinases in health and disease, and to explore their potential as therapeutic targets.

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